molecular formula C15H13N5O5S B4225716 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B4225716
M. Wt: 375.4 g/mol
InChI Key: JDKYTIZGIYHKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiosemicarbazone derivative, and its synthesis method involves the reaction of 2-acetyl furan, thiosemicarbazide, and 2-methoxy-4-nitrobenzaldehyde.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. The compound binds to the active site of the enzyme and inhibits its activity, leading to a decrease in the levels of deoxyribonucleotides required for DNA synthesis. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide has also shown other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound also has antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide is its potent anticancer activity. The compound has shown activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, the compound has some limitations for lab experiments. One of the limitations is its low solubility in water, which makes it difficult to prepare solutions for in vitro experiments. The compound also has poor bioavailability, which limits its potential for in vivo experiments.

Future Directions

There are several future directions for the research on 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide. One of the directions is to explore the structure-activity relationship of the compound to identify more potent analogs. Another direction is to investigate the mechanism of action of the compound in more detail to understand its effects on different cellular pathways. The compound can also be modified to improve its solubility and bioavailability, which can enhance its potential for in vitro and in vivo experiments. Finally, the compound can be tested in animal models to evaluate its efficacy and safety for cancer treatment.

Scientific Research Applications

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide has shown potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O5S/c1-24-12-7-9(20(22)23)4-5-10(12)16-13(21)8-26-15-17-14(18-19-15)11-3-2-6-25-11/h2-7H,8H2,1H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYTIZGIYHKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide
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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide
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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide
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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide
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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide
Reactant of Route 6
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2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide

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